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molecular formula C2Cl2F2 B1335003 1,2-Dichloro-1,2-difluoroethylene CAS No. 27156-03-2

1,2-Dichloro-1,2-difluoroethylene

Cat. No. B1335003
M. Wt: 132.92 g/mol
InChI Key: UPVJEODAZWTJKZ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04049693

Procedure details

In a 500 ml stirred reaction flask equipped with thermometer, air condenser, dropping funnel and ice water bath was placed 94 g (one mole) of phenol and 300 ml of acetone and the mixture was cooled to 10° C. 11.0 Grams of powdered KOH (85 percent) was then added. After the mixture was stirred for one-half hour at 10° C., 2,2-dichloro-1,1-difluoroethene was introduced over a period of one hour while maintaining the temperature at about 10-12° C. At the end of the addition of the dichlorodifluoroethene, a rapid reaction increased the temperature to 50° C. A Dry Ice(R) bath was substituted for the ice bath to cool the reaction mixture to 10° C. rapidly. After stirring overnight, the reaction mixture was poured over two liters of ice, stirred, allowed to settle and the oil layer was separated. The oil layer was washed with bicarbonate of soda solution and with water and the nearly colorless organic layer was separated. After drying over desiccant-grade magnesium sulfate, the organic layer was filtered to give the first-step product.
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[Cl:10][C:11]([Cl:15])=[C:12]([F:14])[F:13].ClC(F)=C(Cl)F>CC(C)=O>[Cl:10][CH:11]([Cl:15])[C:12]([F:14])([F:13])[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(F)F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(F)Cl)F
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
In a 500 ml stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with thermometer, air condenser
STIRRING
Type
STIRRING
Details
After the mixture was stirred for one-half hour at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 10-12° C
CUSTOM
Type
CUSTOM
Details
a rapid reaction
TEMPERATURE
Type
TEMPERATURE
Details
increased the temperature to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction mixture to 10° C. rapidly
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the oil layer was separated
WASH
Type
WASH
Details
The oil layer was washed with bicarbonate of soda solution and with water
CUSTOM
Type
CUSTOM
Details
the nearly colorless organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over desiccant-grade magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered
CUSTOM
Type
CUSTOM
Details
to give the first-step product

Outcomes

Product
Name
Type
Smiles
ClC(C(OC1=CC=CC=C1)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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